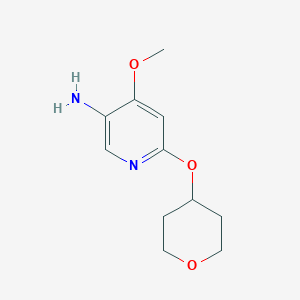

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine” is a complex organic molecule. It contains a pyridin ring which is a basic aromatic heterocyclic organic compound similar to benzene and pyrrole but with one methoxy group (-OCH3) and one amine group (-NH2) attached . It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridin ring and a tetrahydropyran ring. The pyridin ring would have a methoxy group and an amine group attached, while the tetrahydropyran ring would be attached to the pyridin ring via an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The amine group could participate in reactions such as acid-base reactions, alkylation, acylation, and others. The methoxy group could undergo reactions such as demethylation. The tetrahydropyran ring could undergo reactions such as ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in polar solvents. The presence of the aromatic pyridin ring could contribute to its UV-visible absorption spectrum .Scientific Research Applications

Protonation Sites and Hydrogen Bonding : A study by Böck et al. (2021) reported the synthesis and structural characterization of certain N,4-diheteroaryl 2-aminothiazoles, highlighting different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research contributes to understanding the molecular conformations and interactions of related compounds.

Anticoccidial and Antimicrobial Activity : Georgiadis (1976) explored the Michael type addition of an amine to certain pyran compounds, leading to derivatives with significant in vitro antimicrobial and anticoccidial activities. This research is significant in the context of developing new antimicrobial and anticoccidial agents (Georgiadis, 1976).

Chemical Reactions and Synthetic Pathways : Khatri and Samant (2015) investigated the oxa Diels–Alder reaction involving 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones, revealing an unusual tandem sequence of reactions. This study offers insights into novel reaction pathways for synthesizing complex heterocyclic compounds (Khatri & Samant, 2015).

Synthesis of Novel Heterocyclic Compounds : Kumar and Mashelker (2007) described the synthesis of oxadiazole heterocyclic compounds containing a 2H-pyranopyridine moiety. These compounds were anticipated to have hypertensive activity, indicating potential pharmaceutical applications (Kumar & Mashelker, 2007).

Development of Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their efficacy as corrosion inhibitors for mild steel in acidic environments. This research is significant for industrial applications, particularly in corrosion prevention (Dandia et al., 2013).

Catalytic Amination of Methoxy(hetero)arenes : Shigeno et al. (2019) reported that the organic superbase t-Bu-P4 catalyzes the amination of methoxy(hetero)arenes, including pyridine derivatives. This finding is crucial in synthetic chemistry for the transformation of electron-deficient methoxyarenes (Shigeno et al., 2019).

Safety and Hazards

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, and others. Further studies could also be conducted to fully understand its physical and chemical properties, reactivity, and mechanism of action .

Properties

IUPAC Name |

4-methoxy-6-(oxan-4-yloxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-14-10-6-11(13-7-9(10)12)16-8-2-4-15-5-3-8/h6-8H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKVYMHQVWOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2588574.png)

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2588581.png)

![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)